N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and chromene moieties
Mechanism of Action
Target of Action
Compounds containing thiophene and furan moieties have been reported to possess a wide range of therapeutic properties .
Biochemical Pathways
Compounds containing chromenone structures have been reported to undergo photolysis, forming different dimeric photoproducts .
Pharmacokinetics
For example, compounds similar to this one are reported to be readily soluble in chloroform and DMSO, and insoluble in water .
Result of Action
Compounds containing thiophene moieties have been reported to possess various biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Action Environment
The action of “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide” could be influenced by various environmental factors. For example, the photolysis of similar compounds has been reported to be influenced by the type of solvent used and whether the solutions are aerated or de-aerated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of furan and thiophene derivatives with chromene carboxamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiol and alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives. These products can be further utilized in different applications, including drug development and material science .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan, thiophene, and chromene derivatives, such as:
- 2-furyl-3-thienyl-4H-chromen-4-one
- 3-thienyl-2-furyl-4H-chromen-4-one
- 2-furyl-4H-chromen-4-one
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of furan, thiophene, and chromene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c22-16-10-19(25-18-5-2-1-4-14(16)18)20(23)21-11-15(13-7-9-26-12-13)17-6-3-8-24-17/h1-10,12,15H,11H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZIYDXCEZLGJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.